N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate
Brand Name: Vulcanchem
CAS No.: 1177347-49-7
VCID: VC7818626
InChI: InChI=1S/C15H18N2.2C2H2O4/c1-2-5-13-10-14(8-7-12(13)4-1)17-11-15-6-3-9-16-15;2*3-1(4)2(5)6/h1-2,4-5,7-8,10,15-17H,3,6,9,11H2;2*(H,3,4)(H,5,6)
SMILES: C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Molecular Formula: C19H22N2O8
Molecular Weight: 406.4 g/mol

N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate

CAS No.: 1177347-49-7

Cat. No.: VC7818626

Molecular Formula: C19H22N2O8

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate - 1177347-49-7

Specification

CAS No. 1177347-49-7
Molecular Formula C19H22N2O8
Molecular Weight 406.4 g/mol
IUPAC Name oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine
Standard InChI InChI=1S/C15H18N2.2C2H2O4/c1-2-5-13-10-14(8-7-12(13)4-1)17-11-15-6-3-9-16-15;2*3-1(4)2(5)6/h1-2,4-5,7-8,10,15-17H,3,6,9,11H2;2*(H,3,4)(H,5,6)
Standard InChI Key NMOKGSAYYIRCGV-UHFFFAOYSA-N
SMILES C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Canonical SMILES C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

NPAD is characterized by the molecular formula C₁₉H₂₂N₂O₈ and a molar mass of 406.39 g/mol . Its structure consists of:

  • A naphthalen-2-amine core, providing aromaticity and planar geometry.

  • A pyrrolidin-2-ylmethyl substituent, introducing chirality and basicity via the secondary amine.

  • Two oxalate ions (C₂O₄²⁻) counterbalancing the protonated amine groups, enhancing solubility and crystallinity .

The IUPAC name is bis(oxalato-κ²O,O')-N-(pyrrolidin-2-ylmethyl)naphthalen-2-aminium, with the dioxalate forming a 1:2 salt .

Synthesis and Characterization

Synthetic Pathways

NPAD is synthesized via a multi-step protocol:

  • Alkylation of Naphthalen-2-amine:
    Naphthalen-2-amine reacts with 2-(chloromethyl)pyrrolidine in the presence of a base (e.g., K₂CO₃) to form N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine .

  • Salt Formation with Oxalic Acid:
    The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), yielding the dioxalate salt .

Key Reaction Conditions:

  • Temperature: 0–25°C for alkylation; reflux for salt formation.

  • Solvents: Dichloromethane (alkylation), ethanol/water (salt formation).

  • Yield: ~65–75% after purification .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 8.2–7.4 (naphthalene aromatic protons), 3.8–2.6 (pyrrolidine and methylene protons) .

    • ¹³C NMR: Peaks at 170–165 ppm confirm oxalate carbonyl groups .

  • Fourier-Transform Infrared Spectroscopy (FT-IR):
    Bands at 3300 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=O oxalate), and 750 cm⁻¹ (naphthalene ring) .

  • Mass Spectrometry:
    ESI-MS shows a molecular ion peak at m/z 406.39 [M+H]⁺ .

Physicochemical Properties

PropertyValue
Melting Point198–202°C (decomposes)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
LogP (Partition Coefficient)2.1 ± 0.3
pKa (Amine)9.8 (predicted)

The dioxalate salt improves aqueous solubility (2.3 mg/mL at 25°C) compared to the free base (0.5 mg/mL) .

Pharmacological Applications

Antimicrobial Activity

NPAD exhibits moderate antibacterial and antifungal activity:

  • MIC Values:

    • Staphylococcus aureus: 32 µg/mL .

    • Candida albicans: 64 µg/mL .
      Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic naphthalene interactions .

Neurological Applications

Structural analogs of NPAD demonstrate calcium-sensing receptor (CaSR) antagonism, suggesting potential in treating hyperparathyroidism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator